Cellular Potency: AZ12601011 Outperforms SB-431542 and Galunisertib in TGFβ-Induced Reporter Assays
In a head-to-head evaluation using a TGFβ-responsive luciferase reporter gene assay in transfected cells, AZ12601011 exhibited an IC50 of 18 nM. This represents a 4.7-fold improvement in potency over the widely used tool compound SB-431542 (IC50 = 84 nM) and a 21.1-fold improvement over the clinical-stage galunisertib (LY2157299) (IC50 = 380 nM) [1]. The closely related pan-inhibitor AZ12799734, which targets both TGF-β and BMP pathways, showed an IC50 of 47 nM, confirming that the structural modifications in AZ12601011 confer a significant gain in potency .
| Evidence Dimension | Inhibition of TGFβ-induced transcriptional reporter activity |
|---|---|
| Target Compound Data | IC50 = 18 nM |
| Comparator Or Baseline | SB-431542: IC50 = 84 nM; Galunisertib (LY2157299): IC50 = 380 nM; AZ12799734: IC50 = 47 nM |
| Quantified Difference | 4.7-fold more potent than SB-431542; 21.1-fold more potent than galunisertib; 2.6-fold more potent than AZ12799734 |
| Conditions | TGFβ-responsive luciferase reporter gene assay in transfected cells |
Why This Matters
This 4.7- to 21-fold potency advantage allows for significantly lower compound usage in cellular assays, reducing the risk of off-target effects and conserving precious compound stocks during large-scale screening campaigns.
- [1] Spender LC, Ferguson GJ, Hughes B, et al. Preclinical Evaluation of AZ12601011 and AZ12799734, Inhibitors of Transforming Growth Factor β Superfamily Type 1 Receptors. Mol Pharmacol. 2019;95(2):222-234. View Source
